molecular formula C7H14ClN B140178 2-(Chloromethyl)-1-methylpiperidine CAS No. 49665-74-9

2-(Chloromethyl)-1-methylpiperidine

Cat. No.: B140178
CAS No.: 49665-74-9
M. Wt: 147.64 g/mol
InChI Key: FGMRHGUEOYXVMX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methylpiperidine is a chemical compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the piperidine ring and a methyl group attached to the nitrogen atom. Piperidines are widely studied due to their significant pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methylpiperidine typically involves the chloromethylation of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently attacked by chloride ions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts such as zinc chloride can further improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-1-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methylpiperidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-1-methylpiperidine is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRHGUEOYXVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964332
Record name 2-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49665-74-9
Record name 2-(Chloromethyl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49665-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-1-methylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1-methylpiperidine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Treatment of 1-methyl-2-piperidinemethanol (12.9 g, 0.1 mol) with thionyl chloride (7.6 ml) in chloroform (40 ml), as described in example 3, gave 1-methyl-2-(chloromethyl) piperidine (5.0 g, 34%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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